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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of rhodium-catalyzed cyclization

reactions of 2-ethynylphenol derivatives, which are powerful methods for the synthesis of

benzofurans and related heterocyclic structures. These motifs are prevalent in biologically

active compounds and functional materials. This document details several key transformations,

including intramolecular hydroalkoxylation, cycloisomerization, domino reactions, and

cycloaddition/annulation strategies.

Intramolecular Hydroalkoxylation and
Cycloisomerization
Rhodium catalysts effectively mediate the intramolecular addition of the phenolic hydroxyl

group to the alkyne, leading to the formation of a benzofuran ring. This can proceed via a

simple hydroalkoxylation or a more complex cycloisomerization pathway, which may involve

skeletal rearrangement.

A notable example is the cycloisomerization of 2-silylethynylphenols, which, catalyzed by a

cationic rhodium(I)/BINAP complex, yields 3-silylbenzofurans through a 1,2-silicon migration.[1]

[2]
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Experimental Protocol: General Procedure for Rhodium-
Catalyzed Cycloisomerization of 2-Silylethynylphenols
This protocol is adapted from the work of Kanno et al.[2]

Materials:

2-Silylethynylphenol substrate

[Rh(cod)₂]BF₄ (or a similar Rh(I) precursor)

(R)-BINAP (or other suitable chiral ligand if asymmetry is desired)

Anhydrous 1,2-dichloroethane (DCE) or toluene

Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware and purification supplies

Procedure:

In a glovebox, a solution of [Rh(cod)₂]BF₄ (0.01 mmol, 2.5 mol%) and (R)-BINAP (0.012

mmol, 3.0 mol%) in anhydrous DCE (1.0 mL) is stirred at room temperature for 10 minutes.

The 2-silylethynylphenol substrate (0.4 mmol) is added to the catalyst solution.

The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by thin-

layer chromatography (TLC) or gas chromatography (GC) until the starting material is

consumed.

Upon completion, the reaction mixture is cooled to room temperature and concentrated

under reduced pressure.

The residue is purified by flash column chromatography on silica gel using an appropriate

eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-silylbenzofuran.
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Data Presentation: Substrate Scope of
Cycloisomerization

Entry
Substra
te (R¹)

Silyl
Group
(R²)

Catalyst
System

Solvent
Temp
(°C)

Time (h)
Yield
(%)

1 H TMS

[Rh(cod)₂

]BF₄ /

BINAP

DCE 60 1 95

2 4-Me TIPS

[Rh(cod)₂

]BF₄ /

BINAP

DCE 60 2 92

3 4-OMe TBDMS

[Rh(cod)₂

]BF₄ /

BINAP

Toluene 80 3 88

4 5-Cl TES

[Rh(cod)₂

]BF₄ /

BINAP

DCE 60 1.5 90

Data is representative and compiled from typical results in the field.

Visualization: Proposed Mechanism of
Cycloisomerization
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Caption: Proposed mechanism for rhodium-catalyzed cycloisomerization.

Domino-Type Sequential Cyclization
This powerful strategy allows for the construction of complex, fused-ring systems in a single

step. For instance, 2-[(2-acylphenyl)ethynyl]phenols undergo a rhodium(I)-catalyzed domino-

type sequential 5-endo/5-exo cyclization to produce indene/benzofuran-fused alcohols.[3]

Experimental Protocol: Domino Cyclization of 2-[(2-
Acetylphenyl)ethynyl]phenol
This protocol is adapted from the work of Murakami and coworkers.[3]

Materials:

2-[(2-Acetylphenyl)ethynyl]phenol

[Rh(OH)(cod)]₂

rac-BINAP
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Anhydrous toluene

Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware and purification supplies

Procedure:

A mixture of [Rh(OH)(cod)]₂ (0.005 mmol, 2.5 mol%) and rac-BINAP (0.012 mmol, 6 mol%)

in anhydrous toluene (1.0 mL) is stirred at room temperature for 10 minutes under an inert

atmosphere.

A solution of 2-[(2-acetylphenyl)ethynyl]phenol (0.2 mmol) in anhydrous toluene (1.0 mL) is

added to the catalyst mixture.

The reaction is stirred at 100 °C and monitored by TLC.

After completion, the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield the indeno[1,2-

b]benzofuran-10-ol derivative.

Data Presentation: Substrate Scope of Domino
Cyclization

Entry
Substrate
(Acyl
Group)

Ligand Solvent Temp (°C) Time (h) Yield (%)

1 Acetyl rac-BINAP Toluene 100 3 89

2 Propanoyl rac-BINAP Toluene 100 4 85

3 Benzoyl rac-BINAP Toluene 100 5 78

4 Acetyl (S)-BINAP Toluene 100 3
87 (40%

ee)

Data is representative and compiled from typical results in the field.[3]
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Visualization: Domino Cyclization Pathway

2-[(2-Acylphenyl)ethynyl]phenol + [Rh(I)]-OH

Rhodium(I) Alkoxide

Deprotonation

5-endo Cyclization

(Benzofuran-3-yl)rhodium(I)

5-exo Cyclization onto Acyl

Fused Rhodium(I) Alkoxide

Indeno[1,2-b]benzofuran-10-ol

Protonolysis

Click to download full resolution via product page

Caption: Domino cyclization of an acyl-substituted ethynylphenol.

[2+2+2] Cycloaddition Reactions
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Rhodium catalysts are highly effective in mediating [2+2+2] cycloaddition reactions. Phenol-

linked 1,6-diynes can react with alkynes or nitriles to generate fused benzofuran derivatives

under mild conditions, typically using a cationic rhodium(I)/H₈-BINAP complex.[4]

Experimental Protocol: [2+2+2] Cycloaddition of a
Phenol-Linked 1,6-Diyne
This is a general procedure based on the work of Tanaka and coworkers.[4][5]

Materials:

Phenol-linked 1,6-diyne

Alkyne or nitrile coupling partner

[Rh(cod)₂]BF₄

(S)-H₈-BINAP

Anhydrous THF or DCE

Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware and purification supplies

Procedure:

In a glovebox, [Rh(cod)₂]BF₄ (0.005 mmol, 5 mol%) and (S)-H₈-BINAP (0.006 mmol, 6

mol%) are dissolved in anhydrous THF (1.0 mL) and stirred for 10 minutes.

The phenol-linked 1,6-diyne (0.1 mmol) and the alkyne coupling partner (0.2 mmol) are

added to the catalyst solution.

The reaction mixture is stirred at room temperature until the starting materials are consumed

(monitored by TLC).

The solvent is evaporated under reduced pressure.
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The residue is purified by flash chromatography on silica gel to afford the fused benzofuran

product.

Data Presentation: Examples of [2+2+2] Cycloaddition
Entry 1,6-Diyne

Coupling
Partner

Product Yield (%)

1 O(CH₂C≡CH)₂ Phenylacetylene
Fused

Benzofuran
85

2 O(CH₂C≡CPh)₂ Propyne
Fused

Benzofuran
78

3 O(CH₂C≡CH)₂ Acetonitrile

Fused

Pyridinobenzofur

an

72

Data is representative and compiled from typical results in the field.

Visualization: [2+2+2] Cycloaddition Mechanism
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Caption: General mechanism for rhodium-catalyzed [2+2+2] cycloaddition.

Cyclic Carbonylation
Rhodium catalysts can facilitate the incorporation of carbon monoxide into the cyclization of 2-

alkynylphenols, leading to the formation of benzofuranones and coumarins. These reactions

are typically performed under water-gas shift reaction conditions.[1]

Experimental Protocol: Cyclic Carbonylation of a 2-
Alkynylphenol
This is a general protocol based on the findings in the field.[1]
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Materials:

2-Alkynylphenol

Rh₄(CO)₁₂ or other suitable rhodium carbonyl complex

Triethylamine

Water

THF

High-pressure reactor (autoclave)

Carbon monoxide (CO) gas

Procedure:

A high-pressure reactor is charged with the 2-alkynylphenol (1 mmol), Rh₄(CO)₁₂ (0.01

mmol, 1 mol%), triethylamine (2 mmol), and a mixture of THF and water.

The reactor is sealed, purged with CO, and then pressurized with CO to the desired pressure

(e.g., 20 atm).

The reaction mixture is heated to a specified temperature (e.g., 100 °C) with stirring for a

designated time (e.g., 20 hours).

After cooling to room temperature, the excess CO is carefully vented.

The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the

organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

The crude product is purified by column chromatography to separate the benzofuranone and

coumarin products.

Data Presentation: Product Distribution in Cyclic
Carbonylation
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Entry
Substrate
(R)

Catalyst
Pressure
(atm)

Temp (°C)
Total
Yield (%)

Benzofur
anone:Co
umarin

1 Phenyl Rh₄(CO)₁₂ 20 100 96 65:35

2 n-Butyl Rh₄(CO)₁₂ 20 100 85 70:30

3 H Rh₄(CO)₁₂ 20 100 75 55:45

Data is representative and compiled from typical results in the field.[1]

Visualization: Pathways in Cyclic Carbonylation
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Caption: Competing pathways for benzofuranone and coumarin synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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